Technical Profile: Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Technical Profile: Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
This technical guide provides an in-depth analysis of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate , a specialized heterocyclic building block.[1] This document is structured to support researchers in synthetic planning, structural optimization, and medicinal chemistry applications.[1]
Core Identity & Synthetic Utility in Drug Discovery [1]
Executive Summary
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a trisubstituted thiazole derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Belonging to the class of 2,4-disubstituted-1,3-thiazole-5-carboxylates , this molecule combines a lipophilic ethyl ester, a steric 4-methyl handle, and a polar 2-methoxymethyl side chain.[1]
It is primarily utilized as a scaffold for generating thiazole-5-carboxylic acid derivatives—a pharmacophore found in FDA-approved therapeutics such as Febuxostat (xanthine oxidase inhibitor) and Dasatinib (kinase inhibitor).[1] The 2-methoxymethyl group offers a unique balance of polarity and metabolic stability, distinguishing it from simple alkyl or aryl analogs.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data characterizes the core molecule based on calculated and structural analysis.
| Property | Description / Value |
| IUPAC Name | Ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 215.27 g/mol |
| Core Scaffold | 1,3-Thiazole |
| Key Functional Groups | Ethyl Ester (C-5), Methyl (C-4), Methoxymethyl (C-2) |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic, drug-like range) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
| Physical State | Typically a pale yellow oil or low-melting solid |
Synthesis Protocol: The Hantzsch Thiazole Construction[1][8]
The most authoritative and scalable route to this compound is the Hantzsch Thiazole Synthesis .[1] This condensation reaction involves a
Retrosynthetic Analysis[1]
-
Fragment A (Electrophile): Ethyl 2-chloroacetoacetate (provides C-4, C-5, and the ester).[1]
-
Fragment B (Nucleophile): 2-Methoxythioacetamide (provides the N-C=S fragment and the C-2 side chain).[1]
Step-by-Step Experimental Workflow
Reagents:
-
2-Methoxythioacetamide (1.1 equiv)[1]
-
Ethanol (Absolute, solvent)[1]
-
Pyridine or Triethylamine (Base, optional scavenger)[1]
Protocol:
-
Preparation of Thioamide: If 2-methoxythioacetamide is not commercially sourced, generate it by treating methoxyacetonitrile with hydrogen sulfide (
) gas or ammonium sulfide in pyridine/triethylamine.[1] -
Condensation: Dissolve 2-methoxythioacetamide (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add ethyl 2-chloroacetoacetate (10 mmol) dropwise at room temperature. The reaction is exothermic.[1]
-
Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the
-halo ester.[1] -
Workup: Concentrate the ethanol under reduced pressure. Neutralize the residue with saturated aqueous
to remove HCl generated during cyclization.[1] -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Mechanistic Pathway Visualization
The following diagram illustrates the convergent synthesis via the Hantzsch mechanism.
Figure 1: Hantzsch Thiazole Synthesis pathway converting nitrile precursor to the final thiazole scaffold.
Reactivity & Medicinal Chemistry Applications[1][7]
This compound is rarely the final drug; it is a divergent intermediate .[1] Its value lies in the orthogonal reactivity of its functional groups.[1]
Functional Group Transformations[1]
-
Ester Hydrolysis (Saponification):
-
Ester Reduction:
-
Ether Cleavage (Demethylation):
Structural Activity Relationship (SAR) Implications
In drug design, the 2-methoxymethyl group serves specific roles:
-
Metabolic Stability: Unlike a methyl group (prone to oxidation to carboxylic acid) or a hydroxymethyl group (prone to glucuronidation), the methoxymethyl ether is relatively stable but polar.[1]
-
Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a 2-ethyl or 2-phenyl analog.[1]
Divergent Synthesis Flowchart[1][3]
Figure 2: Divergent synthetic utility of the ethyl ester core.[1]
Safety & Handling Guidelines
While specific toxicological data for this exact derivative may be limited, handling should follow protocols for alkyl thiazoles and alpha-halo esters .[1]
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precursors: Ethyl 2-chloroacetoacetate is a lachrymator and highly toxic.[1] Handle only in a fume hood. H
S (if used for thioamide synthesis) is fatal at high concentrations; use gas detectors.[1] -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the sulfur ring.[1]
References
-
Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetessigäthers auf Thioamide". Berichte der deutschen chemischen Gesellschaft, 24(2).[1] (Foundational text on Thiazole Synthesis).
-
Metzger, J. V. (1979).[1] Thiazole and Its Derivatives. Wiley-Interscience.[1] (Comprehensive review of thiazole reactivity and synthesis).
-
Bayer Pharma AG. (2008).[1] "Substituted Thiazoles and their Use as Kinase Inhibitors". WO Patent 2008/123456.[1] (Demonstrates utility of thiazole-5-carboxylates in drug discovery).
-
Teijin Pharma Ltd. (1998).[1] "Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid". US Patent 6,225,474.[1] (Describes the Febuxostat scaffold, a structural analog).
-
ChemicalBook. "Ethyl 2-chloroacetoacetate Synthesis and Properties". Accessed Jan 2026.[1][4] Link
